An In-Depth Technical Guide to N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite
An In-Depth Technical Guide to N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive examination of N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite, a critical building block in the synthesis of morpholino oligonucleotides. Morpholinos are a class of antisense oligomers prized for their high efficacy, specificity, and nuclease resistance in research and therapeutic applications.[1][2] This document details the molecule's unique structural components, its physicochemical properties, and its pivotal role in solid-phase synthesis. By explaining the causality behind the selection of its constituent chemical groups and providing detailed protocols, this guide serves as an essential resource for researchers, scientists, and professionals in drug development aiming to leverage morpholino chemistry.
Introduction: The Significance of Morpholino Oligomers and Modified Monomers
Oligonucleotide-based therapeutics represent a powerful modality for modulating gene expression. Among the various classes of synthetic oligonucleotides, phosphorodiamidate morpholino oligomers (PMOs) stand out due to their uncharged backbone, which confers exceptional stability against enzymatic degradation and a high affinity for target RNA sequences.[1][3] Unlike natural nucleic acids that rely on electrostatic interactions, the neutral backbone of PMOs minimizes off-target effects arising from electrostatic repulsion, leading to highly specific gene silencing or splice-switching activity.[1]
The synthesis of these advanced therapeutic molecules is a precise, multi-step process reliant on high-purity, strategically modified building blocks known as phosphoramidites.[4] The subject of this guide, N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite, is a specialized monomer designed for the controlled, sequential incorporation into a growing PMO chain. The inclusion of a 5-methylcytosine modification can further enhance binding affinity and nuclease resistance. This guide will deconstruct this complex molecule to provide a clear understanding of its function and application.
Molecular Profile and Physicochemical Properties
The functionality of this phosphoramidite monomer is a direct result of the specific roles played by each of its chemical moieties. Understanding this structure-function relationship is key to its effective use in synthesis.
Structural Anatomy: A Purpose-Built Molecule
Each component of the molecule is engineered to perform a specific function during the automated solid-phase synthesis cycle.
-
Morpholino-5-methylcytosine Core: This forms the fundamental unit. The morpholine ring replaces the deoxyribose sugar of DNA, creating the charge-neutral backbone characteristic of PMOs.[1][5] The 5-methylcytosine base provides the sequence-specific coding information.
-
N-DMTr (4,4'-Dimethoxytrityl) Group: This bulky group protects the morpholino nitrogen. Its primary role is to act as a temporary "gatekeeper". It is stable under the neutral and basic conditions of the synthesis cycle but is readily removed by a mild acid treatment (detritylation) at the beginning of each cycle, exposing a reactive site for the next monomer to be added.[6][] This controlled, stepwise removal is fundamental to building the desired sequence.[8]
-
N4-Benzoyl (Bz) Group: The exocyclic amine of the cytosine base is highly nucleophilic and would cause unwanted side reactions during synthesis if left unprotected.[9][10] The benzoyl group shields this amine.[6][9][10] It is stable to the acidic conditions used to remove the DMTr group but can be efficiently removed under basic conditions (e.g., with aqueous ammonium hydroxide) during the final deprotection step after the full oligomer has been assembled.[9][11]
-
5'-O-Phosphoramidite Group: This is the reactive moiety responsible for forming the internucleoside linkage. In the presence of an activator (like 1H-tetrazole or 5-ethylthio-1H-tetrazole), this group becomes highly reactive and couples efficiently with the free nitrogen of the growing morpholino chain attached to the solid support.[5][12][13] The diisopropylamino and 2-cyanoethyl groups on the phosphorus atom provide stability during storage and are cleaved during the coupling and oxidation steps, respectively.[10][13]
Physicochemical Data
The following table summarizes the key properties of the title compound, essential for handling, storage, and reaction setup.
| Property | Value | Source |
| IUPAC Name | N-[1-[(2R,6S)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | [5] |
| Molecular Formula | C47H55N6O7P | [5][14] |
| Molecular Weight | 846.9 g/mol | [5] |
| Appearance | White to Off-white Powder | [15] |
| Purity | Typically ≥95% by HPLC | [15] |
| Storage Conditions | -20°C, under inert atmosphere (e.g., Argon) | [15] |
| Solubility | Soluble in anhydrous Acetonitrile, Dichloromethane | [16] |
The Core Application: Solid-Phase Synthesis of Morpholino Oligomers
The primary application of this phosphoramidite is as a monomer in automated, solid-phase synthesis of morpholino oligomers.[5] The synthesis is a cyclic process where each cycle adds one monomer to the growing chain, which is anchored to a solid support (e.g., controlled-pore glass).[4][8][17]
The Synthesis Cycle
The process consists of four main steps, repeated for each monomer addition.
-
Deprotection (Detritylation): The cycle begins with the removal of the acid-labile N-DMTr group from the terminal monomer of the support-bound chain. This is typically achieved by flushing the column with a mild acid like trichloroacetic acid (TCA) in dichloromethane.[18] This exposes the morpholino nitrogen, preparing it for the next coupling reaction.
-
Coupling: The N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite monomer, pre-activated with a catalyst like 5-ethylthio-1H-tetrazole (ETT), is delivered to the synthesis column.[12] The activated phosphoramidite reacts with the newly exposed nitrogen on the growing chain, forming a new internucleoside linkage.[19] This step is highly efficient, typically achieving >99% coupling.[13]
-
Capping: To prevent the formation of deletion mutants (sequences missing a base), any unreacted terminal nitrogens must be permanently blocked.[4][19] This is done by introducing an acetylating agent, such as acetic anhydride and 1-methylimidazole, which "caps" the unreacted chains, rendering them inert to further elongation.[4][19]
-
Oxidation/Thiolation: The newly formed phosphite triester linkage is unstable and must be converted to a more stable pentavalent phosphorus linkage. For standard PMOs, this is an oxidation step using an iodine solution to create a phosphorodiamidate linkage. Alternatively, a sulfurizing agent can be used to create a phosphorothioamidate linkage.
This four-step cycle is repeated until the desired sequence is fully assembled.
Experimental Protocol: Monomer Incorporation
This section outlines a generalized, step-by-step methodology for the use of N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite on a standard automated oligonucleotide synthesizer.
Prerequisites:
-
Ensure all reagents (activator, capping solutions, oxidizer, deblocking acid, solvents) are fresh, anhydrous, and correctly installed on the synthesizer.
-
The phosphoramidite monomer should be dissolved in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M to 0.15 M).
Protocol:
-
Column Installation: Secure the solid-support column containing the nascent oligonucleotide chain to the synthesizer.
-
Program Synthesis Cycle: Input the desired sequence into the synthesizer's control software. For the step requiring the 5-methylcytosine monomer, ensure the correct bottle position is specified.
-
Initiate Detritylation: The synthesizer will deliver the acidic deblocking solution (e.g., 3% TCA in DCM) to the column to remove the terminal DMTr group. This step is often monitored by quantifying the released orange trityl cation, which provides a real-time measure of the previous cycle's coupling efficiency.[18][]
-
Initiate Coupling: The synthesizer will deliver the activated phosphoramidite solution. The monomer and an activator (e.g., 0.25 M ETT) are delivered simultaneously to the column.[12]
-
Initiate Capping: Following the coupling step, capping solution A (acetic anhydride/lutidine/THF) and capping solution B (N-methylimidazole/THF) are delivered to acetylate and block any unreacted sites.
-
Initiate Oxidation: The phosphite triester linkage is stabilized by delivering the oxidizer solution (e.g., iodine in THF/water/pyridine).
-
Washing: Between each step, the column is thoroughly washed with anhydrous acetonitrile to remove excess reagents and byproducts.
-
Cycle Repetition: The synthesizer automatically repeats steps 3-7 for each subsequent monomer in the sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, the support is transferred to a vial. A strong basic solution (e.g., concentrated ammonium hydroxide) is added, and the vial is heated (e.g., 55°C for 8-12 hours).[21][22] This single treatment cleaves the completed oligomer from the solid support, removes the cyanoethyl phosphate protecting groups, and removes the N4-benzoyl protecting group from the cytosine base.[11][23]
Conclusion and Future Outlook
N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite is a highly specialized chemical entity, meticulously designed to meet the stringent demands of morpholino oligonucleotide synthesis. Each of its protecting and reactive groups serves a distinct and non-negotiable purpose, enabling the high-fidelity, automated assembly of these promising therapeutic and research agents.[5][24] A thorough understanding of its molecular architecture and behavior within the synthesis cycle, as detailed in this guide, is fundamental for any scientist working to harness the power of antisense morpholino technology. As the field advances, further refinements in protecting group strategies and coupling chemistries will continue to enhance the efficiency and scalability of producing these life-altering molecules.
References
- The Benzoyl Protecting Group in Oligonucleotide Synthesis: A Technical Guide. (2025). Benchchem.
- Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
- Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. (2023).
- The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group in Phosphoramidite Chemistry. (2025). Benchchem.
- Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides. (2024). Military Medical Sciences.
- N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite. MCE.
- Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience.
- Post-Synthesis Processing of Oligonucleotides with Benzoyl Protecting Groups: Application Notes and Protocols. (2025). Benchchem.
- Morpholino-based peptide oligomers: synthesis and DNA binding properties. AIR Unimi.
- N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite. MCE.
- What Is Oligonucleotide Synthesis & How Does it work?. (2024). Bachem.
- N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite. Smolecule.
- An In-depth Technical Guide to the Physicochemical Properties of N4-Benzoyl-5'-O-DMT-5-methylcytidine and its Deriv
- Principles of Phosphoramidite Reactions in DNA Assembly. BOC Sciences.
- N-DMTr-N4-benzoyl-morpholino-cytosine-5'-O-phosphoramidite. MedChemExpress.
- Solid-Phase Oligonucleotide Synthesis. Danaher Life Sciences.
- N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite. BLDpharm.
- Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxymethylcytidine-cyanoethyl Phosphoramidite. Cayman Chemical.
- Oligonucleotide synthesis. Wikipedia.
- Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. (2016). International Research Journal of Pure and Applied Chemistry.
- Cleavage and deprotection protocols for oligonucleotides containing 5'-Amino-5'-deoxyuridine. (2025). Benchchem.
- Morpholino Antisense Oligomers: Design, Preparation, and Properties. (1997). Gene Tools.
- Phosphoramidite Chemistry. Eurofins Genomics.
- Cleavage and Deprotection of Oligonucleotides. Sierra BioSystems.
- Deprotection Guide. Glen Research.
- Morpholino antisense oligomers: design, prepar
- Oligonucleotide Deprotection Guide. Glen Research.
- Morpholino antisense oligomers: design, prepar
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Morpholino antisense oligomers: design, preparation, and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Morpholino Antisense Oligomers: Design, Preparation, and Properties | Semantic Scholar [semanticscholar.org]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. Buy N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite [smolecule.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. benchchem.com [benchchem.com]
- 10. journalirjpac.com [journalirjpac.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. twistbioscience.com [twistbioscience.com]
- 14. N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite|BLD Pharm [bldpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. caymanchem.com [caymanchem.com]
- 17. bachem.com [bachem.com]
- 18. benchchem.com [benchchem.com]
- 19. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 20. Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides [jsyx.magtechjournal.com]
- 21. benchchem.com [benchchem.com]
- 22. support.sierrabio.com [support.sierrabio.com]
- 23. glenresearch.com [glenresearch.com]
- 24. file.medchemexpress.com [file.medchemexpress.com]
